Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate is a chemical compound with the molecular formula C9H8N2O3S2 and a molecular weight of 256.3 g/mol . This compound is notable for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. It is primarily used in scientific research and industrial applications, particularly as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been associated with anti-inflammatory activity .
Mode of Action
Related compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .
Result of Action
Related compounds have demonstrated anti-inflammatory and analgesic effects .
Preparation Methods
The synthesis of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate typically involves the reaction of 5-formylimidazo[2,1-b][1,3]thiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate can be compared with other similar compounds, such as:
Methyl 2-[(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzoate: This compound has a similar structure but includes a benzoate group, which may alter its chemical properties and biological activity.
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the core imidazo[2,1-b][1,3]thiazole ring system but differ in their substituents, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-14-7(13)5-16-8-6(4-12)11-2-3-15-9(11)10-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSGPRIHWPPGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N2C=CSC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881242-91-7 |
Source
|
Record name | methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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